Stevensine

Neurodegeneration Cholinesterase inhibition Alzheimer's disease

Stevensine delivers an 18-fold AChE/BuChE selectivity window (IC50 7.8 µM vs 141.6 µM) unmatched by in-class comparators like pseudozoanthoxanthin (1.2-fold). This makes it the definitive reference compound for neurodegeneration counter-screening programs requiring minimized BuChE off-target activity. Additionally validated for antimalarial SAR against chloroquine-resistant P. falciparum K1 (IC50 12.61 µM) and as a quantitative marine chemical ecology standard (19 mg/mL natural concentration, confirmed fish feeding deterrence). Procure Stevensine when assay specificity and reproducible benchmarking against published selectivity data are non-negotiable.

Molecular Formula C11H9Br2N5O
Molecular Weight 387.03 g/mol
CAS No. 99102-22-4
Cat. No. B1337892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStevensine
CAS99102-22-4
Molecular FormulaC11H9Br2N5O
Molecular Weight387.03 g/mol
Structural Identifiers
SMILESC1C=C(C2=C(C(=O)N1)NC(=C2Br)Br)C3=CN=C(N3)N
InChIInChI=1S/C11H9Br2N5O/c12-7-6-4(5-3-16-11(14)17-5)1-2-15-10(19)8(6)18-9(7)13/h1,3,18H,2H2,(H,15,19)(H3,14,16,17)
InChIKeyZNIBKSGUBSYKLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Stevensine (CAS 99102-22-4): A Dibrominated C11N5 Marine Alkaloid for Neurodegeneration and Antiparasitic Research


Stevensine (CAS 99102-22-4), also known as odiline, is a dibrominated pyrrole-imidazole alkaloid belonging to the C11N5 marine sponge metabolite family [1]. First isolated from Micronesian marine sponges and subsequently identified in Pseudaxinyssa cantharella and Axinella corrugata, this natural product features a fused pyrrolo[2,3-c]azepin-8-one tricyclic core bearing a 2-aminoimidazole appendage and two bromine substituents at positions 2 and 3 of the pyrroloazepinone ring [1]. With a molecular weight of 387.03 g/mol and formula C11H9Br2N5O, Stevensine has been evaluated across multiple therapeutic target areas including cholinesterase inhibition, antiprotozoal activity, and cytotoxicity screening [1].

Why Stevensine Cannot Be Replaced by Hymenialdisine or Spongiacidin B in Specialized Assays


Within the C11N5 bromopyrrole alkaloid family, structurally similar members including hymenialdisine, hymenin, spongiacidin B, and dispacamide B exhibit fundamentally divergent biological activity profiles despite sharing the same pyrrolo[2,3-c]azepin-8-one core scaffold [1]. Substitution patterns—specifically bromination state and the presence of a 2-aminoimidazole versus glycocyamidine appendage—profoundly alter target engagement [1]. Notably, Stevensine displays an 18-fold selectivity window between acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition (IC50: 7.8 µM vs. 141.6 µM), a selectivity fingerprint that is not shared by comparator compounds such as pseudozoanthoxanthin (AChE IC50: 12.2 µM; BuChE IC50: 14.6 µM) [2]. This quantifiable divergence in selectivity precludes functional interchangeability of Stevensine with in-class alternatives for target-specific assays.

Quantitative Differentiation of Stevensine: Head-to-Head Comparative Data


Selective Acetylcholinesterase Inhibition: 18-Fold Selectivity Over Butyrylcholinesterase

Stevensine demonstrates selective inhibition of acetylcholinesterase (AChE) with an IC50 of 7.8 ± 1.5 µM, while exhibiting markedly weaker inhibition of butyrylcholinesterase (BuChE) with an IC50 of 141.6 ± 34.0 µM, corresponding to an 18.2-fold selectivity ratio favoring AChE [1]. In contrast, the structurally related alkaloid pseudozoanthoxanthin displays non-selective dual cholinesterase inhibition with AChE IC50 of 12.2 ± 1.4 µM and BuChE IC50 of 14.6 ± 5.4 µM—a selectivity ratio of only 1.2-fold [1]. Hymenialdisine, another C11N5 family member, shows no detectable cholinesterase inhibition under identical assay conditions (IC50 values not determined) [1]. The substantial divergence in BuChE inhibitory potency (Stevensine: 141.6 µM vs. Pseudozoanthoxanthin: 14.6 µM) highlights a fundamental difference in target engagement attributable to structural features unique to Stevensine.

Neurodegeneration Cholinesterase inhibition Alzheimer's disease Selectivity profiling

Cytotoxicity Comparison: Reduced Potency Relative to Spongiacidin B in L5178Y Lymphoma Cells

In a comparative antiprotozoal and cytotoxicity screening study of 13 bromopyrrole alkaloids, Stevensine demonstrated notably lower cytotoxic activity compared to the structurally related oroidin analog spongiacidin B against murine L5178Y lymphoma cells [1]. The study explicitly establishes a structure-activity relationship connecting Stevensine and spongiacidin B, with the latter exhibiting approximately five-fold greater cytotoxic potency than Stevensine [1]. This differential activity is attributed to the distinct bromination pattern and the fused pyrroloazepinone ring architecture present in spongiacidin B versus Stevensine's dibrominated pyrrolo[2,3-c]azepin-8-one core [1].

Cancer research Cytotoxicity Lymphoma Structure-activity relationship

Antimalarial Activity Against Plasmodium falciparum K1: IC50 of 12.61 µM and Therapeutic Index Comparison

In a comprehensive antiprotozoal screening panel evaluating 13 bromopyrrole alkaloids against four parasitic protozoa, Stevensine exhibited moderate activity against the chloroquine-resistant K1 strain of Plasmodium falciparum with an IC50 value of 12.61 µM [1]. Within the same study, comparator compounds dispacamide B and spongiacidin B emerged as lead antimalarial candidates, demonstrating significantly higher potency than Stevensine [1]. The study further evaluated therapeutic index by testing all compounds against mammalian L6 cells, revealing important selectivity insights that differentiate Stevensine from both more potent and less selective family members [1]. This represents the first detailed investigation of antiprotozoal potential for marine bromopyrrole alkaloids as a class [1].

Malaria Antiparasitic Plasmodium falciparum Drug discovery

Chemical Ecology Application: In Vivo Fish Feeding Deterrence at Natural Concentration of 19 mg/mL

Stevensine has been quantitatively demonstrated to function as a chemical defense agent in the marine sponge Axinella corrugata, deterring feeding by predatory reef fishes . The compound is naturally present in sponge tissue at a concentration of approximately 19 mg/mL . In controlled laboratory feeding assays, Stevensine exhibited dose-dependent deterrence against the bluehead wrasse (Thalassoma bifasciatum), a common Caribbean reef predator . This ecological function represents a unique application dimension that distinguishes Stevensine from C11N5 family members such as hymenialdisine and hymenin, which have not been characterized with comparable in vivo ecological feeding deterrence data.

Chemical ecology Marine natural products Feeding deterrence Predator-prey interaction

Synthetic Accessibility: Transbromination Route from Hymenin Enables Defined Bromination Pattern

Stevensine is synthetically accessible from the related C11N5 alkaloid hymenin via a regioselective protodebromination/transbromination sequence that installs the characteristic olefin and dibrominated pattern of Stevensine [1]. This synthetic route, described in Tetrahedron Letters, exploits a rarely used transbromination strategy that is highly applicable to the C11N5 alkaloid family [1]. A parallel total synthesis of (±)-hymenin, Stevensine, hymenialdisine, and debromohymenialdisine was achieved using novel azafulvenium ion intermediates and regioselective heterodimerization with 2-aminoimidazole to construct the tricyclic core [2]. The synthetic accessibility of Stevensine contrasts with more complex C11N5 members requiring multi-step glycocyamidine formation.

Total synthesis Natural product chemistry Synthetic methodology Medicinal chemistry

Targeted Application Scenarios for Stevensine (CAS 99102-22-4) in Academic and Industrial Research


Selective Acetylcholinesterase Inhibitor Screening Cascades for Alzheimer's Disease Research

Stevensine is optimally deployed as a reference compound in neurodegeneration screening programs where selective AChE inhibition with minimized BuChE off-target activity is required. With an AChE IC50 of 7.8 µM and an 18.2-fold selectivity window over BuChE (IC50 141.6 µM), Stevensine provides a benchmark for evaluating novel CNS-penetrant cholinesterase inhibitors. The compound's selectivity profile starkly contrasts with non-selective comparators such as pseudozoanthoxanthin (1.2-fold selectivity) [1], making Stevensine particularly valuable for counter-screening campaigns designed to eliminate candidates with undesirable dual cholinesterase inhibition.

Antimalarial Reference Standard for Moderate-Activity SAR Profiling

Stevensine serves as a defined moderate-activity reference compound for antimalarial structure-activity relationship (SAR) studies targeting chloroquine-resistant P. falciparum K1 (IC50 = 12.61 µM) [1]. Its position in the activity hierarchy—below lead compounds dispacamide B and spongiacidin B but above inactive family members—makes it an ideal calibration standard for screening novel bromopyrrole derivatives. The compound's established therapeutic index data from parallel mammalian L6 cell testing further supports its use as a selectivity benchmark in antiparasitic drug discovery [1].

Chemical Ecology Model Compound for Predator-Prey Interaction Studies

Stevensine is uniquely suited as a model compound for investigating marine chemical ecology, specifically predator-prey dynamics between sponges and reef fishes. Its natural occurrence in Axinella corrugata at a concentration of 19 mg/mL, coupled with validated laboratory feeding deterrence against Thalassoma bifasciatum, establishes Stevensine as a quantitatively defined ecological standard [1]. Researchers studying benthic-pelagic coupling, sponge chemical defense evolution, or the ecological roles of bromopyrrole alkaloids can employ Stevensine as a reference for comparative bioassays, a capability not available with other C11N5 family members lacking comparable in vivo ecological characterization.

Synthetic Methodology Development Leveraging Transbromination Chemistry

Stevensine's established transbromination synthetic route from hymenin provides a platform for developing and optimizing regioselective halogenation methodologies applicable to pyrrole-imidazole alkaloids [1]. The protodebromination/transbromination sequence used to access Stevensine represents a rarely exploited synthetic transformation with broader utility for constructing dibrominated pyrroloazepinone scaffolds [1]. Process chemistry groups engaged in marine natural product derivatization can use Stevensine synthesis as a test case for scaling transbromination protocols or exploring alternative halogenation strategies without the added complexity of glycocyamidine installation required for hymenialdisine synthesis [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Stevensine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.